molecular formula C8H14O4 B1590828 Tert-butyl ethyl oxalate CAS No. 50624-94-7

Tert-butyl ethyl oxalate

Cat. No. B1590828
CAS RN: 50624-94-7
M. Wt: 174.19 g/mol
InChI Key: ZFGBGKKWENABEC-UHFFFAOYSA-N
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Description

Tert-butyl ethyl oxalate is a colorless liquid . It is used as a radical initiator in the polymerization of monomers . The molecular formula is C8H14O4 .


Synthesis Analysis

Tert-butyl ethyl oxalate can be synthesized using various methods. One method involves the use of an aqueous NaOH solution with relatively non-toxic THF or acetonitrile as a co-solvent at around 0–5 °C . The procedures are simple and environmentally friendly without requiring toxic or expensive reagents .


Molecular Structure Analysis

The molecular structure of Tert-butyl ethyl oxalate is characterized by the presence of a tert-butyl group . This group is known for its unique reactivity pattern, which is highlighted by its use in various chemical transformations .


Physical And Chemical Properties Analysis

Tert-butyl ethyl oxalate is a colorless liquid . Its molecular weight is 174.194 Da . More specific physical and chemical properties may depend on factors such as temperature and pressure.

Scientific Research Applications

Crystal Structure and Melting Temperatures

Tert-butyl ethyl oxalate, along with other dialkyl oxalates, has been studied for its crystal structure and melting temperatures. These properties are significant in understanding the material's physical behavior. For instance, di-tert-butyl oxalate exhibits high melting points due to certain intermolecular interactions, such as moderate to well-defined C-H···O interactions. This understanding is crucial for applications that require specific thermal properties (Joseph, Sathishkumar, Mahapatra, & Desiraju, 2011).

Synthesis of Aryl Beta-Diketo Acids

In the field of medicinal chemistry, tert-butyl ethyl oxalate plays a role in the synthesis of aryl beta-diketo acids. These compounds are prominent as a new class of HIV-1 integrase inhibitors. The efficient oxalylation of aryl methyl ketones with tert-butyl methyl oxalate, a key step in constructing the pharmacophore of these acids, has been achieved with significant improvements in yield and reaction time over conventional methods (Jiang, Song, & Long, 2003).

Water Treatment and Advanced Oxidation Technologies

Tert-butyl ethyl oxalate is also relevant in environmental studies, particularly in water treatment using advanced oxidation technologies. Studies have been conducted on the degradation of common fuel oxygenates (ethers) in aqueous solutions, including compounds like ethyl tert-butyl ether (ETBE). This research helps in understanding the removal of such substances from water, which is crucial for environmental protection (Mehrjouei, Müller, & Möller, 2012).

Polymerization and Radical Generation

The tert-butyl group, as seen in tert-butyl ethyl oxalate, is significant in polymer science. For example, tert-butoxy radicals, derived from similar compounds like di-tert-butyl peroxalate, are used in the polymerization of alkyl methacrylates. Understanding these mechanisms is important for developing new polymeric materials (Griffiths, Rizzardo, & Solomon, 1982).

Safety And Hazards

Tert-butyl ethyl oxalate is considered hazardous. It is a highly flammable liquid and vapor and may cause drowsiness or dizziness . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Future Directions

Future research on Tert-butyl ethyl oxalate could focus on its potential applications in various fields. For instance, it could be used as an oxygenate additive in diesel fuels . Additionally, more studies could be conducted to further understand its toxicokinetics .

properties

IUPAC Name

2-O-tert-butyl 1-O-ethyl oxalate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-5-11-6(9)7(10)12-8(2,3)4/h5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFGBGKKWENABEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70562600
Record name tert-Butyl ethyl ethanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70562600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl ethyl oxalate

CAS RN

50624-94-7
Record name tert-Butyl ethyl ethanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70562600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl ethyl oxalate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
J Zhai, C Gu, J Jiang, S Zhang, D Liao… - Chinese Journal of …, 2013 - Wiley Online Library
… competent electrophile for preparing the desired 2,4-dioxo-3,4-diarylbutanoates (2), comparing with diethyl oxalate, dimethyl oxalate, di-tert-butyl oxalate and tert-butyl ethyl oxalate. …
Number of citations: 8 onlinelibrary.wiley.com
D Dvořák, M Ludwig - Organometallics, 1998 - ACS Publications
… An excess of gaseous dimethylamine (3.6 g, 80 mmol) was condensed in ice-cooled tert-butyl ethyl oxalate (10.84 g, 62.23 mmol), and the mixture was left at room temperature overnight…
Number of citations: 6 pubs.acs.org
SGE Amos, D Cavalli, F Le Vaillant, J Waser - 2021 - chemrxiv.org
EthynylBenziodoXolones (EBXs) are commonly used as radical traps in photocatalytic alkynylations. Herein, we report their application in two complementary deoxygenation strategies …
Number of citations: 1 chemrxiv.org
SGE Amos, F Le Vaillant, J Waser - Helvetica Chimica Acta, 2022 - infoscience.epfl.ch
… Et2O:pentane) to give tert-butyl ethyl oxalate (37f, 4.4 g, 25 mmol, 98%) as a colorless oil. … of GP3 in THF (2.1 mL, 0.1 M) using tert-butyl ethyl oxalate (37f, 0.366 g, 2.10 mmol, 1.0 equiv) …
Number of citations: 1 infoscience.epfl.ch
Y Hari, K Date, R Kondo, T Aoyama - Tetrahedron Letters, 2008 - Elsevier
… bromide, prepared from 1-bromo-4-methoxybenzene (1.87 g, 10 mmol) and magnesium turnings (225 mg, 10.5 mmol) in THF (10 ml), was added dropwise to tert-butyl ethyl oxalate (…
Number of citations: 7 www.sciencedirect.com
MAJ Miah, T Hudlicky, JW Reed - The alkaloids, 1998 - books.google.com
… acetylide, obtained from the treatment of the protected propargylic alcohol 131 with n-butyllithium, was reacted with tert-butyl ethyl oxalate to give ester 132. Addition of methyl …
Number of citations: 24 books.google.com
JH Yu, YS Yang, RY Ji - Chinese …, 2006 - … CHEMICAL SOCIETY C/O DEPT INT …
Number of citations: 4
D Vallabhaneni, RJ Wilson, DA Clark
Number of citations: 0

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